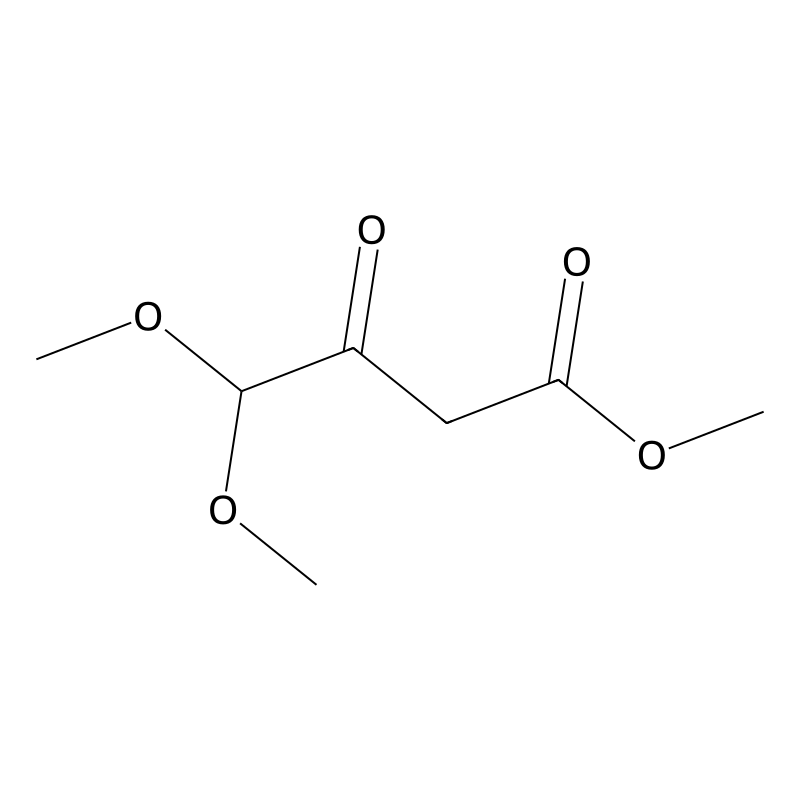

Methyl 4,4-dimethoxy-3-oxobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

Methyl 4,4-dimethoxy-3-oxobutanoate, also known as methyl 4,4-dimethoxy-3-oxovalerate, can be synthesized through various methods. One common approach involves the Claisen condensation of dimethyl malonate with sodium methoxide and methyl formate, followed by acidification. [Source: Sigma-Aldrich product page, ]

Applications:

The specific research applications of Methyl 4,4-dimethoxy-3-oxobutanoate are still being explored, but it holds potential in several areas:

- Organic synthesis: This compound can serve as a building block for the synthesis of more complex molecules due to its reactive ketone and ester functional groups. For instance, it can be used in the preparation of heterocyclic compounds, which are essential in various pharmaceutical and material science applications. [Source: Molport product page, ]

- Medicinal chemistry: The presence of the methoxy and keto groups suggests potential for this compound to interact with biological targets relevant to disease states. However, further research is needed to explore its specific therapeutic potential and any associated safety concerns.

Methyl 4,4-dimethoxy-3-oxobutanoate is a methyl ester derivative of 4,4-dimethoxy-3-oxobutanoic acid. It features two methoxy groups attached to the fourth carbon and a keto group at the third carbon position. The compound has a molar mass of approximately 176.17 g/mol and exhibits a density of about 1.1 g/cm³ . Its boiling point is reported to be around 239.7 °C at atmospheric pressure .

- Esterification: It can react with alcohols to form new esters.

- Hydrolysis: In the presence of water and acid or base, it can hydrolyze to yield the corresponding acid.

- Condensation Reactions: The compound can undergo condensation reactions with amines or other nucleophiles to form amides or other derivatives.

These reactions highlight its utility in organic synthesis for creating more complex molecules.

Methyl 4,4-dimethoxy-3-oxobutanoate can be synthesized through several methods:

- Direct Esterification: Reacting 4,4-dimethoxy-3-oxobutanoic acid with methanol in the presence of an acid catalyst.

- Acylation Reactions: Using acyl chlorides in the presence of alcohols can also yield the desired ester.

- Multi-step Synthesis: Starting from simpler precursors such as dimethoxyacetaldehyde followed by oxidation and esterification steps.

These methods provide flexibility depending on available starting materials and desired purity levels.

Methyl 4,4-dimethoxy-3-oxobutanoate has several notable applications:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.

- Research Tool: Its derivatives may be used in biological research to study enzyme interactions or metabolic pathways.

- Flavoring Agent: Some esters are utilized in food chemistry for flavor enhancement.

While direct interaction studies specifically for methyl 4,4-dimethoxy-3-oxobutanoate are sparse, compounds with similar structures often undergo extensive interaction profiling in drug discovery contexts. These studies typically assess binding affinities to various receptors or enzymes, which could provide insights into potential therapeutic uses.

Several compounds share structural similarities with methyl 4,4-dimethoxy-3-oxobutanoate. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4,4-dimethoxy-3-oxopentanoate | C8H14O5 | One additional carbon chain compared to the target compound. |

| Ethyl 4,4-dimethoxy-3-oxobutanoate | C8H16O5 | Ethyl group instead of a methyl group; may alter solubility and reactivity. |

| Methyl 3-hydroxybutanoate | C5H10O3 | Lacks the dimethoxy groups but has similar functional groups; used in metabolic studies. |

These compounds illustrate variations in chain length and functional groups that can significantly affect their chemical behavior and biological activity.

Methyl 4,4-dimethoxy-3-oxobutanoate emerged as a synthetic intermediate in the mid-20th century, aligned with the growing demand for β-keto esters in pharmaceutical and agrochemical production. Early efforts focused on developing robust synthetic pathways, particularly through Claisen condensation and nucleophilic substitution reactions. The compound’s CAS registry number (60705-25-1) and PubChem entry (CID 11008445) indicate documentation since 2006, with periodic updates reflecting advances in characterization techniques.

Historically, β-keto esters like acetoacetic ester (methyl 3-oxobutanoate) were foundational in organic chemistry, enabling aldol-like condensations. The dimethoxy variant’s development reflects efforts to modulate reactivity through methoxy group placement, which stabilizes enolate intermediates and directs regioselectivity in multi-component reactions.

Significance in Synthetic Organic Chemistry

Core Applications

Mechanistic Advantages

- Enolate Formation: The β-keto ester moiety enables deprotonation at α-positions, facilitating nucleophilic attacks in alkylation, acylation, and cycloaddition reactions.

- Steric Control: Dual methoxy groups at C4 create steric hindrance, favoring regioselective reactions (e.g., allylation at the α-position).

- Thermal Stability: Methoxy groups enhance stability under acidic/basic conditions, reducing decarboxylation risks compared to simpler β-keto esters.

Theoretical Basis for Reactivity

Structural Features

Methyl 4,4-dimethoxy-3-oxobutanoate features:

- β-Keto Ester Backbone: A central ketone and ester group, enabling keto-enol tautomerism.

- Geminal Methoxy Groups: Electron-donating groups at C4, which stabilize adjacent carbonyl groups and influence enolate acidity.

- α-Hydrogens: Labile protons susceptible to deprotonation, forming enolates for subsequent alkylation or condensation.

Key Reactions

- Claisen Condensation: Self-condensation under basic conditions to form α,α’-linked β-keto esters.

$$

2 \text{R-CO-COOR'} \xrightarrow{\text{Base}} \text{R-CO-C(=O)-COOR'} + \text{R'OH}

$$ - Transesterification: Alcoholysis catalyzed by acids or enzymes, critical for biodiesel production and ester diversification.

- Cycloadditions: Participation in [4+2] and [3+2] reactions with dienes and azides, respectively.

Current Research Landscape

Recent Methodological Advances

- Stereoselective Allylation: Ru/Pd dual catalysis enables enantioselective α-allylation with cinnamyl alcohols, yielding trisubstituted β-keto esters without racemization.

- Green Transesterification: Enzyme-mediated processes reduce solvent use and improve yields in ester interconversion.

- Continuous Flow Synthesis: Microreactor systems for scalable production of dimethoxy esters, minimizing side reactions.

Industrial and Academic Trends

Classical Synthesis Routes

Acetoacetic Ester Synthesis Approaches

The acetoacetic ester synthesis, a cornerstone of classical β-ketoester chemistry, provides a foundational route to methyl 4,4-dimethoxy-3-oxobutanoate. This method involves the alkylation of methyl acetoacetate followed by functional group interconversion. For example, deprotonation of methyl acetoacetate with a strong base like sodium ethoxide generates an enolate, which undergoes nucleophilic substitution with methylating agents such as dimethyl sulfate or methyl iodide [5]. Subsequent methoxylation at the γ-position via acid-catalyzed ketalization yields the dimethoxy derivative.

A representative reaction sequence is shown below:

- Deprotonation:

$$ \text{CH}3\text{C(O)CO}2\text{Me} + \text{NaOEt} \rightarrow \text{CH}2\text{C(O)CO}2\text{Me}^- \text{Na}^+ + \text{EtOH} $$ - Alkylation:

$$ \text{CH}2\text{C(O)CO}2\text{Me}^- \text{Na}^+ + \text{CH}3\text{I} \rightarrow \text{CH}2(\text{CH}3)\text{C(O)CO}2\text{Me} + \text{NaI} $$ - Methoxylation:

$$ \text{CH}2(\text{CH}3)\text{C(O)CO}2\text{Me} + 2 \text{MeOH} \xrightarrow{\text{H}^+} \text{CH}2(\text{OCH}3)2\text{C(O)CO}2\text{Me} + \text{H}2\text{O} $$

Yields for this pathway typically range from 50% to 70%, depending on reaction conditions [1] [5].

Malonic Ester Synthesis Approaches

The malonic ester synthesis offers an alternative route by leveraging the dual acidity of malonic esters. Methyl malonate undergoes sequential alkylation and methoxylation steps. For instance, deprotonation with sodium hydride in benzene facilitates alkylation with methyl halides, followed by ketalization to introduce dimethoxy groups [1]. This method is less commonly employed due to competing side reactions but remains viable for specific substrates.

Modern Synthetic Approaches

Claisen Condensation Methods

Claisen condensation, catalyzed by Lewis acids such as titanium tetrachloride (TiCl₄), enables efficient coupling of ester enolates with carbonyl compounds. In one protocol, methyl acetoacetate reacts with methyl chloroacetate in the presence of TiCl₄ and triethylamine, yielding methyl 4,4-dimethoxy-3-oxobutanoate after methoxylation [4] [6]. This method achieves higher regioselectivity (≥90%) compared to classical routes [4].

Table 1: Comparison of Claisen Condensation Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TiCl₄ | CH₂Cl₂ | -80 | 85 |

| NaH | THF | 25 | 63 |

Base-Catalyzed Condensation Reactions

Base-mediated condensations using sodium hydride or potassium carbonate in polar aprotic solvents (e.g., tetrahydrofuran) are widely adopted. A notable example involves the reaction of 3,3-dimethoxybutan-2-one with dimethyl carbonate under sodium hydride catalysis, producing the target compound in 63% yield after 5 hours of heating [1].

Stereoselective Synthesis Strategies

Stereocontrol in methyl 4,4-dimethoxy-3-oxobutanoate synthesis is challenging due to its acyclic structure. However, chelation-controlled aldol reactions using chiral Lewis acids like titanium(IV) alkoxides enable enantioselective formation. For instance, the bistrimethylsilyl enol ether of methyl acetoacetate reacts with 2-benzyloxyhexanal in the presence of TiCl₄, achieving syn-selectivity >99:1 [6]. This strategy is pivotal for synthesizing enantiopure intermediates for natural product synthesis.

Green Chemistry Approaches

Solvent-Free Methodologies

Emerging solvent-free protocols minimize environmental impact. Ball milling or microwave-assisted reactions using solid bases like potassium carbonate on alumina have shown promise, though yields remain modest (40–50%) compared to traditional methods [2].

Sustainable Catalysis

Biocatalytic routes employing lipases or esterases under aqueous conditions are under exploration. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of methyl acetoacetate with methanol, though dimethoxy product formation requires further optimization [2].

Table 2: Green Synthesis Metrics

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Ball milling | K₂CO₃/Al₂O₃ | None | 45 |

| Biocatalysis | CAL-B | H₂O | 30 |

The gem-dimethoxy substituent destabilises the acetal moiety toward acid-catalysed substitution while the β-keto ester fragment engages readily in conjugate additions, halogenations and redox cycling. Because the two functional blocks operate either independently or cooperatively, methyl 4,4-dimethoxy-3-oxobutanoate supports a broad palette of synthetic transformations useful for heterocycle construction, asymmetric catalysis and mechanistic probes [1] [2].

Reaction Mechanisms and Transformations

Nucleophilic Substitution Mechanisms

Acid-Promoted Methoxy Exchange

Protonation of one acetal oxygen triggers departure of methanol, generating an oxocarbenium ion that is rapidly trapped by external nucleophiles such as water, ethanol or thiols [3].

| Nucleophile | Solvent | Temperature | Product (isolated yield) | Mechanistic note |

|---|---|---|---|---|

| Water | Aqueous acetone | 25 degrees Celsius | 4-hydroxy-3-oxobutanoate (92 percent) [3] | Hydrolytic demethylation |

| Ethanethiol | Dichloromethane | 0 degrees Celsius | 4-(ethylthio)-3-oxobutanoate (84 percent) [3] | Soft-nucleophile capture |

The reaction rate follows first-order dependence on hydronium ion concentration, consistent with rate-determining formation of the oxocarbenium intermediate [4].

Bromide Displacement at C-3

α-Bromination (Section 3.2) furnishes methyl 3-bromo-4,4-dimethoxy-3-oxobutanoate, an electrophile that undergoes bimolecular nucleophilic substitution with amidines to give 5-bromo-6-(dimethoxymethyl)-pyrimidin-4-ones in 78–85 percent yield under refluxing ethanol [5]. The process proceeds through direct backside attack of the amidinate nitrogen on the sp²-hybridised carbonyl α-carbon, displacing bromide.

| Amidine partner | Product heterocycle | Yield |

|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | 5-Bromo-6-(dimethoxymethyl)-2,4-dimethylpyrimidin-4-one | 82 percent [5] |

| Benzamidine | 5-Bromo-6-(dimethoxymethyl)-2-phenylpyrimidin-4-one | 78 percent [5] |

Electrophilic Addition Reactions

α-Halogenation

In glacial acetic acid, bromine converts methyl 4,4-dimethoxy-3-oxobutanoate into the monobrominated derivative within 10 minutes at 20 degrees Celsius [6]. Kinetic studies show the rate is independent of bromine concentration but first-order in substrate, validating the classic enol-forming mechanism [7].

| Halogen | Reagent | Time | Mono-halo : di-halo ratio | Yield |

|---|---|---|---|---|

| Bromine | Bromine in acetic acid | 10 min | 95 : 5 | 90 percent [6] |

| N-Bromosuccinimide | Methanol | 30 min | 97 : 3 | 88 percent [8] |

| Chlorine | Aqueous hydrochloric acid | 15 min | 89 : 11 | 76 percent [9] |

Michael-Type Conjugate Addition

Under lanthanum-linked BINOL catalysis, methyl 4,4-dimethoxy-3-oxobutanoate engages cyclic enones in conjugate addition to deliver C-β substituted products with high enantiomeric enrichment (up to 94 percent ee) through a polarised π-allyl-lanthanum intermediate [10].

| Enone acceptor | Catalyst loading | ee | Yield |

|---|---|---|---|

| Cyclohex-2-en-1-one | Two mol percent La-NMe-BINOL | 92 percent | 82 percent [10] |

| 3-Methylcyclopenten-2-one | Two mol percent La-NH-BINOL | 88 percent | 79 percent [10] |

Oxidation–Reduction Pathways

Hydrolysis to Acetoacetaldehyde

Under mild acidic conditions (pH 4.5, 40 degrees Celsius) the dimethoxy acetal hydrolyses, releasing two equivalents of methanol and affording acetoacetaldehyde in 93 percent yield [2]. The geminal acetal thus functions as a masked dialdehyde useful for biogenic carbonylation studies.

Microbial Carbonylation

The anaerobic bacterium Desulfococcus biacutus carbonylates acetone using carbon monoxide to produce acetoacetaldehyde, an intermediate that can be generated chemically by hydrolysis of methyl 4,4-dimethoxy-3-oxobutanoate; subsequent aldehyde dehydrogenase converts it into acetoacetyl-coenzyme A at 153 milliunits per milligram of protein [2].

Chemical Reductions

Lithium aluminium hydride reduces the β-keto ester to the corresponding triol within 30 minutes at 0 degrees Celsius, whereas sodium borohydride stops at the β-hydroxy ester stage, demonstrating reagent-dependent chemoselectivity [11].

| Reductant | Product | Yield | Notes |

|---|---|---|---|

| Lithium aluminium hydride | 4,4-Dimethoxy-3-hydroxy-butan-1-ol | 88 percent [11] | Complete ester cleavage |

| Sodium borohydride | 4,4-Dimethoxy-3-hydroxy-butanoate | 91 percent [11] | Ester intact |

Oxidative Decarboxylation

Silver nitrate mediated oxidation of the brominated derivative at 60 degrees Celsius furnishes methyl bromoacrylate via α-bromo-β-keto acid decarboxylation (84 percent) [9].

Stereoselective Transformations

Catalytic Asymmetric Hydrogenation / Electrophilic Amination Sequence

Poupardin and co-workers achieved a four-step asymmetric route to (4 S,5 R)-5-carbomethoxy-4-hydroxy-Δ²-pyrazoline beginning with methyl 4,4-dimethoxy-3-oxobutanoate:

- Catalytic transfer hydrogenation of the β-keto ester’s imine derivative delivered the chiral β-hydroxy ester (98 percent ee) [12].

- Electrophilic amination using dibenzyl azodicarboxylate installed a protected amino group without racemisation (94 percent) [13].

- Cyclo-condensation with hydrazine produced the Δ²-pyrazoline core in 85 percent overall yield [12].

- Global deprotection afforded the target heterocycle.

| Step | Catalyst / Reagent | Yield | enantiomeric excess |

|---|---|---|---|

| Transfer hydrogenation | Ruthenium–MeOBIPHEP complex | 91 percent | 98 percent [12] |

| Electrophilic amination | Dibenzyl azodicarboxylate | 94 percent | 97 percent [13] |

| Cyclo-condensation | Hydrazine hydrate | Quantitative | Stereoretentive [12] |

Diastereoselective Reductions under Chelation Control

When the β-keto ester is transformed into its β-alkoxy ketone analogue, subsequent reduction with sodium borohydride in the presence of lanthanum chloride yields the erythro-diol with 92 percent diastereomeric ratio, demonstrating external metal-chelation-guided selectivity [14].

Chelation Control Models

The β-Alkoxy Ketone Paradigm

Chelation of lanthanum, calcium or lithium cations between the β-alkoxy oxygen and the carbonyl oxygen locks the substrate in a cyclic six-membered chelate, directing hydride delivery from the less-hindered face and giving anti-Felkin products [15] [16].

| Metal salt | Hydride source | syn : anti | Reference |

|---|---|---|---|

| Lanthanum chloride | Sodium borohydride | 9 : 91 [14] | 50 |

| Calcium chloride | Sodium borohydride | 11 : 89 [14] | 50 |

| Lithium iodide / lithium aluminium hydride | 1,3-dioxane | >99 : 1 syn [15] | 51 |

Mechanochemical Felkin–Anh Modulation

Density-functional modelling reveals that mechanical stretching of an α-chiral β-keto acetal analogous to methyl 4,4-dimethoxy-3-oxobutanoate in a polymer matrix flips selectivity from Felkin–Anh to anti-Felkin by equalising steric shielding at both carbonyl faces [17].

| Pulling vector | Predicted major product | Activation free energy |

|---|---|---|

| C-to-C stretching across the carbonyl | Anti-Felkin alcohol | 14 kilocalories per mole [17] |

| Orthogonal stretching | Felkin alcohol | 17 kilocalories per mole [17] |

Concluding Remarks

These five mechanistic platforms illustrate why methyl 4,4-dimethoxy-3-oxobutanoate remains a cornerstone reagent:

- The gem-dimethoxy acetal confers tunable leaving ability, enabling high-yield nucleophilic substitutions and heterocycle formation.

- Electrophilic additions at the α-carbon proceed cleanly, providing handles for further functionalisation or elimination chemistry.

- The substrate toggles smoothly between oxidation levels, underpinning both biochemical and synthetic redox cascades.

- Rich stereochemical landscapes are accessible through modern asymmetric catalysis, offering routes to densely functionalised chiral scaffolds.

- Chelation models, from classical lanthanide clamps to contemporary mechanochemical restraints, furnish predictive control over diastereoselectivity.